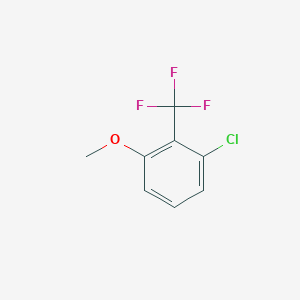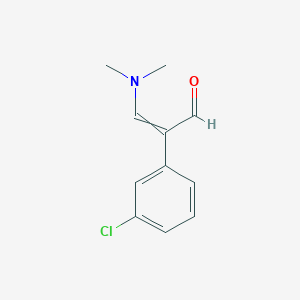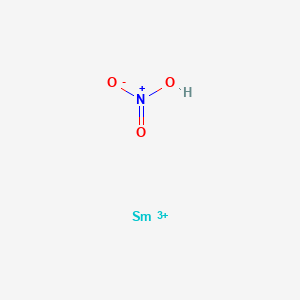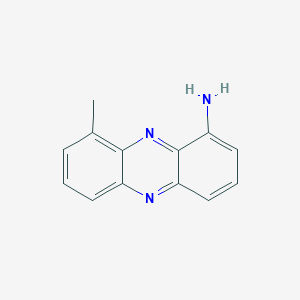![molecular formula C16H29NO4 B15052203 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or amines.
Introduction of Substituents: The tert-butyl and ethyl groups can be introduced through alkylation reactions using reagents like tert-butyl bromide and ethyl iodide.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylate: A simpler analog with similar structural features.
tert-Butyl pyrrolidine-1-carboxylate: Another derivative with a tert-butyl group.
Ethyl pyrrolidine-2-carboxylate: A related compound with an ethyl group.
Uniqueness
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H29NO4 |
|---|---|
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-12(3)16(13(18)20-8-2)10-9-11-17(16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3/t12-,16+/m0/s1 |
Clave InChI |
JMSLJJHINWEPMI-BLLLJJGKSA-N |
SMILES isomérico |
CC[C@H](C)[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
SMILES canónico |
CCC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)

![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)

![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)


![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)

![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
